molecular formula C16H21ClN2O2 B2791753 N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide CAS No. 2411236-00-3

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide

Cat. No.: B2791753
CAS No.: 2411236-00-3
M. Wt: 308.81
InChI Key: GOHKQXHJIPKACR-UHFFFAOYSA-N
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Description

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide is a synthetic organic compound that belongs to the class of benzylpiperidines. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to an oxoethyl and a chloroacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-11-15(20)18-12-16(21)19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHKQXHJIPKACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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